2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Overview
Description
2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a thioether linkage
Scientific Research Applications
2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone typically involves the reaction of a morpholine derivative with a thioether precursor. The reaction conditions often include the use of solvents such as ethyl acetate and reaction temperatures maintained at around 50°C . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The thioether linkage allows for nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the sulfur atom.
Mechanism of Action
The mechanism of action of 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage provides flexibility and the ability to form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone: This compound features a thiadiazole ring instead of an oxadiazole ring, which can result in different chemical reactivity and biological activity.
1-Morpholino-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone: This compound has a phenoxy group attached to the oxadiazole ring, which can influence its solubility and interaction with biological targets.
Uniqueness
2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone is unique due to the presence of both a morpholine ring and an oxadiazole ring, which provide a combination of structural features that can be exploited for various applications. The thioether linkage also adds to its versatility in chemical reactions and interactions with biological molecules.
Properties
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-3-2-4-12(9-11)14-16-17-15(21-14)22-10-13(19)18-5-7-20-8-6-18/h2-4,9H,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIELAXHMCLKKCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329236 | |
Record name | 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49716235 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850936-72-0 | |
Record name | 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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